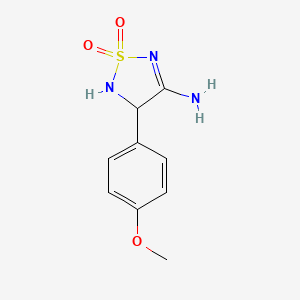

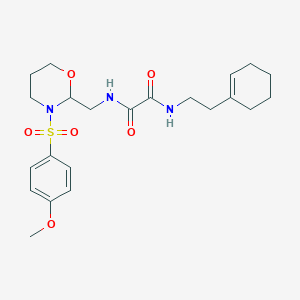

4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiadiazole derivatives has been a subject of interest due to their biological activities. In the provided studies, various thiadiazole compounds have been synthesized through different reactions. For instance, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione involved the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . Another study reported the synthesis of 2-aroylamino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles through amidation of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles with substituted benzoyl chloride . These methods highlight the versatility of thiadiazole chemistry in generating compounds with potential biological applications.

Molecular Structure Analysis

The molecular structures of the synthesized thiadiazole derivatives were characterized using various techniques. Single-crystal X-ray diffraction was used to determine the crystal structure of the synthesized compounds, revealing details such as bond angles, dihedral angles, and intermolecular interactions . For example, the crystal structure of a 1,3,4-thiadiazole derivative showed weak hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

The thiadiazole derivatives synthesized in these studies exhibit a range of chemical reactivities. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids resulted in the formation of cocrystals and salts, demonstrating the compound's ability to participate in hydrogen bonding and proton transfer reactions . Additionally, the reactivity of thiadiazole derivatives with phosphite to form phosphonate compounds has been reported, indicating the potential for these compounds to undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structures. The crystal packing, hydrogen bonding, and molecular interactions observed in the crystal structures contribute to the compounds' physical properties, such as solubility and melting points . Spectroscopic techniques like IR, NMR, and UV/visible spectroscopy provide insights into the functional groups present and the electronic structure of the compounds . These properties are essential for predicting the behavior of these compounds in various environments and for their potential applications in medicinal chemistry.

科学的研究の応用

Chemical Synthesis and Molecular Structure

The compound 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide and its derivatives have been explored in chemical synthesis. For instance, 3-(N-Alkylamino)-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxides, closely related to the compound , have been synthesized and studied for their spectral properties and molecular structure. X-ray crystallographic analysis of these compounds has provided insights into their structural features (Lee, Kim, & Chung, 1997).

Tautomeric Behavior and Spectroscopic Analysis

Research has also been conducted on the tautomeric behavior of similar compounds using spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance. These studies are crucial for understanding the pharmaceutical and biological activities of these molecules (Erturk, Gumus, Dikmen, & Alver, 2016).

Applications in Material Science

In material science, derivatives of this compound have been used in the synthesis of compounds with specific molecular conformations. For example, the synthesis of C18H14FN3O2S2 involving 4-methoxyphenyl and thiadiazole rings has provided insights into molecular orientations and potential applications in material design (Yin, Wan, Han, Wang, & Wang, 2008).

Reactivity and Addition Reactions

The compound's derivatives have been studied for their reactivity in various chemical reactions, particularly addition reactions with nucleophilic nitrogen atoms. These reactions are vital for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceutical chemistry (Caram, Mirífico, Aimone, Piro, Castellano, & Vasini, 2004).

Potential in Biomedical Applications

Exploration into the biological activities of thiadiazole derivatives has revealed their potential in pharmacology, particularly in antimicrobial and antiproliferative applications. These studies provide a foundation for future research into the development of new therapeutic agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Polymer Modification and Medical Applications

The compound's derivatives have been incorporated into polymer modification, improving properties like swelling and thermal stability. These modified polymers have shown promising biological activities and could have applications in medical fields (Aly & El-Mohdy, 2015).

Photovoltaic and Solar Cell Enhancements

In the field of renewable energy, specifically in photovoltaic and solar cell development, derivatives of this compound have been used to enhance the photoresponse in solid-state excitonic solar cells. This research contributes to the development of more efficient solar energy technologies (Driscoll, Fang, Humphry-Baker, Torres, Huck, Snaith, & Friend, 2010).

作用機序

Target of Action

The compound “4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . For example, some thiazole derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins .

Pharmacokinetics

The review on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally related to the compound , mentions in silico pharmacokinetic and molecular modeling studies .

Result of Action

Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

特性

IUPAC Name |

3-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-15-7-4-2-6(3-5-7)8-9(10)12-16(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTYWJUVELGPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)

![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014306.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B3014310.png)

![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3014312.png)